molecular formula C22H20N6O B11326314 4-[8,9-Dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether

4-[8,9-Dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether

Cat. No.: B11326314
M. Wt: 384.4 g/mol
InChI Key: QRLGXKHYDHAEHM-UHFFFAOYSA-N
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Description

4-[8,9-Dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether is a complex organic compound featuring a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[8,9-Dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether typically involves multi-step organic reactionsCommon reagents used in these reactions include various oxidizing agents, catalysts, and solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-[8,9-Dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., NaOCl, MnO2), reducing agents (e.g., NaBH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyridyl or phenyl rings.

Mechanism of Action

The mechanism of action of 4-[8,9-Dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[8,9-Dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity for certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C22H20N6O

Molecular Weight

384.4 g/mol

IUPAC Name

10-(4-ethoxyphenyl)-11,12-dimethyl-4-pyridin-4-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H20N6O/c1-4-29-18-7-5-17(6-8-18)28-15(3)14(2)19-21(28)24-13-27-22(19)25-20(26-27)16-9-11-23-12-10-16/h5-13H,4H2,1-3H3

InChI Key

QRLGXKHYDHAEHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=NC=C5)C)C

Origin of Product

United States

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